AZD-1678: A Technical Guide to a Potent CCR4 Receptor Antagonist
AZD-1678: A Technical Guide to a Potent CCR4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of AZD-1678, a potent and bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, particularly in the trafficking of T helper type 2 (Th2) cells.[1] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). Due to its involvement in allergic diseases such as asthma and atopic dermatitis, as well as in cancer immunotherapy by modulating regulatory T cell (Treg) migration, CCR4 has emerged as a significant therapeutic target. This document details the mechanism of action, pharmacological data, and experimental protocols related to AZD-1678, offering a comprehensive resource for researchers in the field.
Mechanism of Action and Signaling Pathway
AZD-1678 functions as a competitive antagonist at the CCR4 receptor, blocking the binding of its cognate chemokines, CCL17 and CCL22. This inhibition prevents the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.
CCR4 Signaling Pathway
Upon activation by its ligands, CCR4 initiates intracellular signaling primarily through Gαi and Gαq proteins.
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Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
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Gαq Pathway: The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
This signaling ultimately results in the migration of CCR4-expressing cells, such as Th2 lymphocytes, towards a chemokine gradient.
Quantitative Pharmacological Data
AZD-1678 was identified through a high-throughput screening of AstraZeneca's compound library.[1] The following tables summarize the reported in vitro potency of AZD-1678.
Table 1: In Vitro Potency of AZD-1678
| Assay Type | Ligand | Cell System | pIC50 |
| hCCR4 FMAT Cell Binding | CCL22 | hCCR4-expressing cells | 8.6 |
| hCCR4 FLIPR Calcium Mobilization | CCL22 | hCCR4-expressing cells | 7.0 |
| Human Th2 Cell Chemotaxis | CCL17/CCL22 | Human primary Th2 cells | 6.7 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Pharmacokinetics and Development Status
While the initial discovery publication mentions that pharmacokinetic profiles of AZD-1678 were assessed and deemed suitable for once-daily oral administration, specific quantitative data from these preclinical studies are not publicly available in the reviewed literature.[1] Similarly, there is no publicly available information regarding the progression of AZD-1678 into clinical trials or its current development status.
Experimental Protocols
Detailed methodologies for the key assays used to characterize AZD-1678 are provided below. These protocols are based on standard methodologies for assessing CCR4 antagonists.
CCR4 Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR4 receptor.
Materials:
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Membrane preparations from cells stably expressing human CCR4.
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Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
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Test compound (AZD-1678).
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Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
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Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
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96-well filter plates (e.g., GF/C filters).
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Scintillation fluid and counter.
Protocol:
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Compound Preparation: Prepare serial dilutions of AZD-1678 in binding buffer.
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Assay Setup: In a 96-well plate, add in the following order:
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Binding buffer.
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Radioligand at a final concentration close to its Kd.
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Serial dilutions of AZD-1678 or vehicle control.
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CCR4-expressing cell membranes.
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Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of AZD-1678 that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.
Materials:
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CCR4-expressing cells (e.g., CHO or HEK293 cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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CCR4 agonist (e.g., recombinant human CCL22).
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Test compound (AZD-1678).
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96- or 384-well black-walled, clear-bottom plates.
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Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
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Cell Plating: Seed CCR4-expressing cells into the microplates and grow to confluence.
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Dye Loading: Remove the culture medium and add the dye-loading solution. Incubate for 60 minutes at 37°C.
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Antagonist Incubation: Wash the cells and add assay buffer containing serial dilutions of AZD-1678 or vehicle control. Incubate for 15-30 minutes at room temperature.
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Calcium Flux Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading.
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Agonist Addition: The instrument automatically adds a pre-determined concentration of CCL22 (typically EC80) to each well.
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Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
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Data Analysis: Calculate the change in fluorescence intensity and plot against the concentration of AZD-1678 to determine the IC50 value.
Th2 Cell Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of primary Th2 cells towards a chemokine gradient.
Materials:
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Human primary Th2 cells.
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Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA).
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CCR4 agonist (e.g., recombinant human CCL17 or CCL22).
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Test compound (AZD-1678).
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Transwell inserts (e.g., 5 µm pore size).
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24-well companion plates.
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Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).
Protocol:
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Cell Preparation: Isolate and culture human primary Th2 cells. On the day of the assay, resuspend the cells in chemotaxis buffer.
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Antagonist Pre-incubation: Incubate the Th2 cells with various concentrations of AZD-1678 or vehicle control for 30-60 minutes at 37°C.
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Assay Setup:
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Add chemotaxis buffer containing the CCR4 agonist to the lower wells of the 24-well plate.
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Place the Transwell inserts into the wells.
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Add the pre-incubated cell suspension to the upper chamber of the inserts.
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Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
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Quantification of Migration:
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Remove the Transwell inserts.
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Quantify the number of cells that have migrated to the lower chamber using a cell counter or by measuring the fluorescence of Calcein-AM-labeled cells.
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Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of AZD-1678 to determine the IC50 value.
Conclusion
AZD-1678 is a potent, orally bioavailable small molecule antagonist of the CCR4 receptor. The data presented in this guide demonstrate its ability to effectively block CCR4-mediated signaling and cellular functions in vitro. While detailed pharmacokinetic and clinical development data are not publicly available, the provided information on its mechanism of action, in vitro pharmacology, and associated experimental protocols serves as a valuable technical resource for researchers and professionals in the fields of drug discovery and immunology. Further investigation into the in vivo efficacy and safety profile of AZD-1678 would be necessary to fully elucidate its therapeutic potential.
